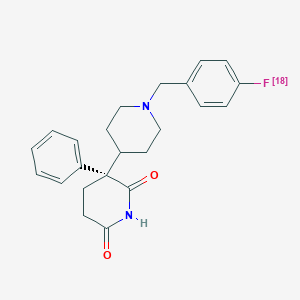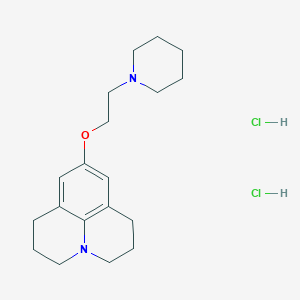![molecular formula C5H10N2O3 B143906 (2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamide CAS No. 134959-01-6](/img/structure/B143906.png)
(2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamide, also known as D-cycloserine, is a cyclic amino acid that is commonly used in scientific research. It is a broad-spectrum antibiotic that has been used to treat a variety of bacterial infections, but its primary use is in the field of neuroscience. D-cycloserine has been found to have a unique mechanism of action that makes it a valuable tool for studying the brain and nervous system.
Wirkmechanismus
(2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamidee acts as a partial agonist of the NMDA receptor, which means that it binds to the receptor and activates it to a lesser extent than the endogenous ligand, glutamate. This activation of the NMDA receptor leads to an increase in the activity of the downstream signaling pathways, which can lead to changes in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
(2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamidee has been found to have a number of biochemical and physiological effects. It has been shown to enhance the extinction of fear memories, which has led to its use in the treatment of anxiety disorders. It has also been found to enhance the effects of exposure therapy, which is a type of therapy that is used to treat anxiety disorders. In addition, (2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamidee has been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using (2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamidee in lab experiments is its unique mechanism of action. It has been found to have a number of biochemical and physiological effects that make it a valuable tool for studying the brain and nervous system. However, there are also some limitations to its use. One of the main limitations is that it can be toxic at high doses, which can limit its use in some experiments.
Zukünftige Richtungen
There are a number of future directions for the use of (2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamidee in scientific research. One area of research is in the treatment of anxiety disorders. (2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamidee has been found to be effective in enhancing the effects of exposure therapy, and there is ongoing research into its use in the treatment of other anxiety disorders. Another area of research is in the treatment of neurodegenerative diseases. (2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamidee has been found to have neuroprotective effects, and there is ongoing research into its use in the treatment of diseases such as Alzheimer's and Parkinson's. Finally, there is ongoing research into the use of (2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamidee in the study of synaptic plasticity and learning and memory. Its unique mechanism of action makes it a valuable tool for studying these processes, and there is ongoing research into its use in this area.
Synthesemethoden
(2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamidee is synthesized by the fermentation of the bacterium Streptomyces orchidaceus. The process involves the isolation and purification of the compound from the bacterial culture. The resulting product is a white crystalline powder that is soluble in water.
Wissenschaftliche Forschungsanwendungen
(2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamidee has been extensively studied for its effects on the nervous system. It has been found to have a unique mechanism of action that makes it a valuable tool for studying the brain and nervous system. (2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamidee acts as a partial agonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a critical role in synaptic plasticity and learning and memory.
Eigenschaften
CAS-Nummer |
134959-01-6 |
|---|---|
Molekularformel |
C5H10N2O3 |
Molekulargewicht |
146.14 g/mol |
IUPAC-Name |
(2S,3S)-3-[(1R)-2-amino-1-hydroxyethyl]oxirane-2-carboxamide |
InChI |
InChI=1S/C5H10N2O3/c6-1-2(8)3-4(10-3)5(7)9/h2-4,8H,1,6H2,(H2,7,9)/t2-,3+,4+/m1/s1 |
InChI-Schlüssel |
MPQNDZHKMPJBEU-UZBSEBFBSA-N |
Isomerische SMILES |
C([C@H]([C@H]1[C@H](O1)C(=O)N)O)N |
SMILES |
C(C(C1C(O1)C(=O)N)O)N |
Kanonische SMILES |
C(C(C1C(O1)C(=O)N)O)N |
Synonyme |
D-Lyxonamide, 5-amino-2,3-anhydro-5-deoxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B143850.png)
